molecular formula C16H11NO B11877903 isoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-28-3

isoindolo[2,1-b]isoquinolin-5(7H)-one

Cat. No.: B11877903
CAS No.: 84245-28-3
M. Wt: 233.26 g/mol
InChI Key: WHUPHAJUIWJOFO-UHFFFAOYSA-N
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Description

Isoindolo[2,1-b]isoquinolin-5(7H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both isoindole and isoquinoline moieties, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing isoindolo[2,1-b]isoquinolin-5(7H)-one involves the Rh(III)-catalyzed cascade annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen to the aldehyde, resulting in the formation of the desired product . Another approach involves the oxidative annulation of isoquinolones with diazoketoesters, which features an in situ deacylation step to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis. The use of Rh(III) catalysts and the optimization of reaction conditions could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include Rh(III) catalysts, diazoketoesters, and N-(pivaloyloxy)benzamides . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can be further diversified for specific applications .

Mechanism of Action

The mechanism of action of isoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Isoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of isoindole and isoquinoline rings, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

84245-28-3

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

7H-isoindolo[2,1-b]isoquinolin-5-one

InChI

InChI=1S/C16H11NO/c18-16-14-8-4-1-5-11(14)9-15-13-7-3-2-6-12(13)10-17(15)16/h1-9H,10H2

InChI Key

WHUPHAJUIWJOFO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)N31

Origin of Product

United States

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